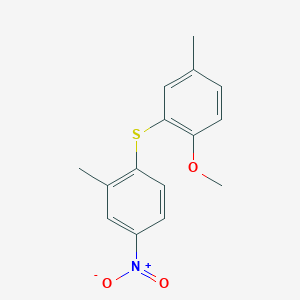
1-Methoxy-4-methyl-2-(2-methyl-4-nitrophenyl)sulfanylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-4-methyl-2-(2-methyl-4-nitrophenyl)sulfanylbenzene is an organic compound with a complex structure that includes methoxy, methyl, nitro, and sulfanyl functional groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-methyl-2-(2-methyl-4-nitrophenyl)sulfanylbenzene typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Thioether Formation: The final step involves the formation of a thioether linkage by reacting a thiol with the benzene derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-Methoxy-4-methyl-2-(2-methyl-4-nitrophenyl)sulfanylbenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Coupling: Boronic acids, palladium catalysts, and bases such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while coupling reactions can produce various biaryl compounds.
科学的研究の応用
1-Methoxy-4-methyl-2-(2-methyl-4-nitrophenyl)sulfanylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Methoxy-4-methyl-2-(2-methyl-4-nitrophenyl)sulfanylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The nitro group, for example, can undergo reduction to form reactive intermediates that interact with cellular components .
類似化合物との比較
Similar Compounds
1-Methoxy-4-methyl-2-nitrobenzene: Similar structure but lacks the sulfanyl group.
4-Methyl-2-nitroanisole: Contains a methoxy and nitro group but differs in the position of substituents.
2-Methoxy-4-nitrophenyl isothiocyanate: Contains a nitro and methoxy group but has an isothiocyanate group instead of a sulfanyl group.
Uniqueness
1-Methoxy-4-methyl-2-(2-methyl-4-nitrophenyl)sulfanylbenzene is unique due to the presence of both a sulfanyl and nitro group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
特性
CAS番号 |
5465-80-5 |
|---|---|
分子式 |
C15H15NO3S |
分子量 |
289.4 g/mol |
IUPAC名 |
1-methoxy-4-methyl-2-(2-methyl-4-nitrophenyl)sulfanylbenzene |
InChI |
InChI=1S/C15H15NO3S/c1-10-4-6-13(19-3)15(8-10)20-14-7-5-12(16(17)18)9-11(14)2/h4-9H,1-3H3 |
InChIキー |
SLVJXOZSSUGDLP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC)SC2=C(C=C(C=C2)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


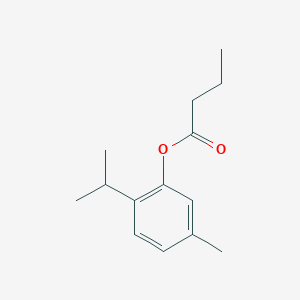
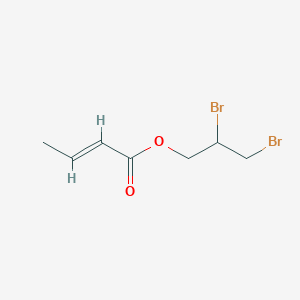
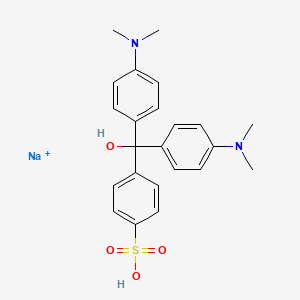
![1-Thia-4-azaspiro[4.5]dec-3-ene](/img/structure/B14739385.png)
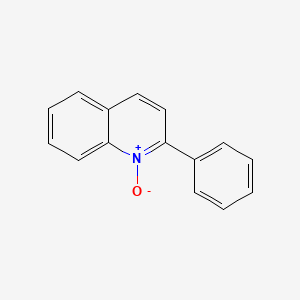

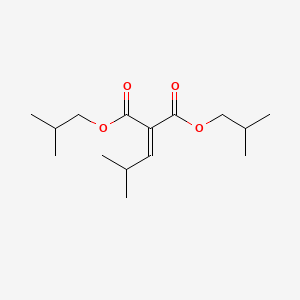

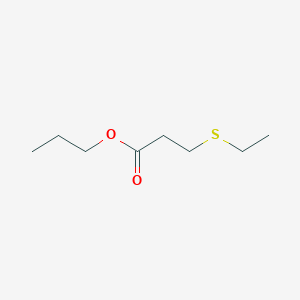
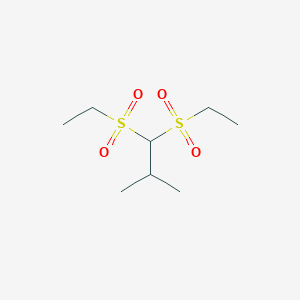
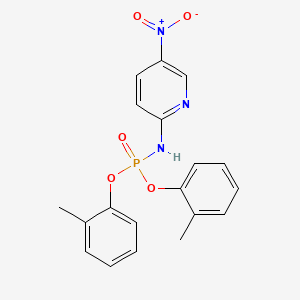
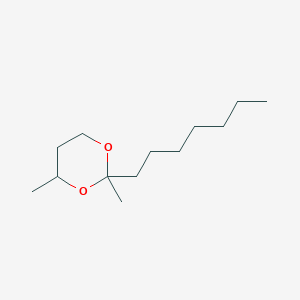

![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14739441.png)
